molecular formula C20H24N2O B250312 1-Benzyl-4-(3-phenylpropanoyl)piperazine

1-Benzyl-4-(3-phenylpropanoyl)piperazine

Cat. No. B250312
M. Wt: 308.4 g/mol
InChI Key: LIAUWGYWBHNJRZ-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

Dicyclohexylcarbodiimide (4.5 g) was added to a mixture of 3.52 g of 1-benzylpiperazine, 3.5 g of 3-phenylpropionic acid and 20 ml of tetrahydrofuran, and the mixture was stirred overnight at room temperature. The resultant dicyclohexylurea was filtered off, and the mother liquor was concentrated under reduced pressure. Ethyl acetate (100 ml) and 50 ml of water were added to the residue, and the mixture was made alkaline with potassium carbonate and then allowed to undergo phase separation. The ethyl acetate layer was washed in sequence with water and saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 6 g of 1-benzyl-4-(3-phenylpropionyl)piperazine.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(N=C=NC2CCCCC2)CCCCC1.[CH2:16]([N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:29]1([CH2:35][CH2:36][C:37](O)=[O:38])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>O1CCCC1>[CH2:16]([N:23]1[CH2:28][CH2:27][N:26]([C:37](=[O:38])[CH2:36][CH2:35][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:25][CH2:24]1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
3.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant dicyclohexylurea was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (100 ml) and 50 ml of water were added to the residue
CUSTOM
Type
CUSTOM
Details
phase separation
WASH
Type
WASH
Details
The ethyl acetate layer was washed in sequence with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(CCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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